molecular formula C22H15FN2O4S B300578 2-{2,4-dioxo-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide

2-{2,4-dioxo-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide

Cat. No. B300578
M. Wt: 422.4 g/mol
InChI Key: RYXHJZNDPHULGB-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2,4-dioxo-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the class of thiazolidinones. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 2-{2,4-dioxo-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
2-{2,4-dioxo-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes and signaling pathways. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

2-{2,4-dioxo-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied, and its properties and mechanism of action are well understood. However, it also has some limitations. It is relatively expensive compared to other compounds, and its use in human clinical trials is still limited.

Future Directions

There are several future directions for the study of 2-{2,4-dioxo-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide. One direction is to study its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and diabetes. Additionally, there is a need to study its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of 2-{2,4-dioxo-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide involves the reaction of 2,4-thiazolidinedione with 5-phenyl-2-furan carboxaldehyde and 4-fluoroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the final product is purified by recrystallization.

Scientific Research Applications

2-{2,4-dioxo-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

Product Name

2-{2,4-dioxo-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide

Molecular Formula

C22H15FN2O4S

Molecular Weight

422.4 g/mol

IUPAC Name

2-[(5Z)-2,4-dioxo-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H15FN2O4S/c23-15-6-8-16(9-7-15)24-20(26)13-25-21(27)19(30-22(25)28)12-17-10-11-18(29-17)14-4-2-1-3-5-14/h1-12H,13H2,(H,24,26)/b19-12-

InChI Key

RYXHJZNDPHULGB-UNOMPAQXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)F

SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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